molecular formula C21H25F3N2O3 B315828 N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide

N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide

Cat. No.: B315828
M. Wt: 410.4 g/mol
InChI Key: KEJNHJDWQNWQMG-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

    Formation of the phenoxyacetamide core: This involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.

    Introduction of the trifluoromethyl aniline group: The phenoxyacetic acid derivative is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Addition of the tert-butyl group: Finally, the tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(2-methoxy-4-{[3-chloroanilino]methyl}phenoxy)acetamide
  • N-(tert-butyl)-2-(2-methoxy-4-{[3-methylanilino]methyl}phenoxy)acetamide
  • N-(tert-butyl)-2-(2-methoxy-4-{[3-fluoroanilino]methyl}phenoxy)acetamide

Uniqueness

N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H25F3N2O3

Molecular Weight

410.4 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[[3-(trifluoromethyl)anilino]methyl]phenoxy]acetamide

InChI

InChI=1S/C21H25F3N2O3/c1-20(2,3)26-19(27)13-29-17-9-8-14(10-18(17)28-4)12-25-16-7-5-6-15(11-16)21(22,23)24/h5-11,25H,12-13H2,1-4H3,(H,26,27)

InChI Key

KEJNHJDWQNWQMG-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F)OC

Origin of Product

United States

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